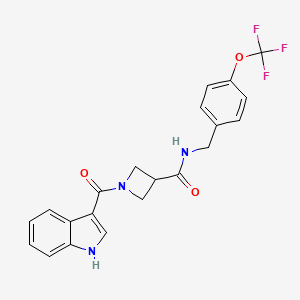
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, also known as TFB-TICA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of azetidine-3-carboxamide derivatives and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. This leads to the modulation of various downstream signaling pathways, including calcium release, ER stress response, and mitochondrial function. The exact mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is still under investigation, but it has been suggested that it may exert its effects through the regulation of protein-protein interactions and membrane lipid composition.
Biochemical and Physiological Effects:
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and modulation of neurotransmitter release. In cellular models of neurodegeneration, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to protect against oxidative stress, mitochondrial dysfunction, and apoptosis. In animal models of drug addiction, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms. These effects are thought to be mediated through the activation of sigma-1 receptor and its downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has several advantages as a tool compound for scientific research. It exhibits high affinity and selectivity for the sigma-1 receptor, which allows for precise and specific modulation of this protein. It also has good solubility and stability, which makes it easy to handle and store. However, 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide also has some limitations. It has low bioavailability and poor blood-brain barrier penetration, which may limit its use in in vivo experiments. It also has not been extensively studied for its potential off-target effects, which may affect its specificity and selectivity.
Orientations Futures
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has opened up new avenues for research into the role of sigma-1 receptor in various physiological and pathological processes. Some future directions for research include investigating the molecular mechanism of action of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, identifying its potential off-target effects, and developing more potent and selective sigma-1 receptor agonists. 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide may also have potential applications in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Méthodes De Synthèse
The synthesis of 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves the reaction of 4-(trifluoromethoxy)benzylamine with 1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various physiological processes such as neuronal signaling, calcium homeostasis, and cell survival. 1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been used as a tool compound to investigate the role of sigma-1 receptor in various cellular and animal models, including neuroprotection, neurodegeneration, and drug addiction.
Propriétés
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3/c22-21(23,24)30-15-7-5-13(6-8-15)9-26-19(28)14-11-27(12-14)20(29)17-10-25-18-4-2-1-3-16(17)18/h1-8,10,14,25H,9,11-12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGELTTYRQDFCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)
![2-(1-Phenylethyl)-2-azaspiro[3.3]heptane hydrobromide](/img/structure/B2792867.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2792869.png)
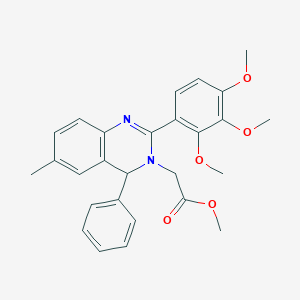
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2792871.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2792873.png)
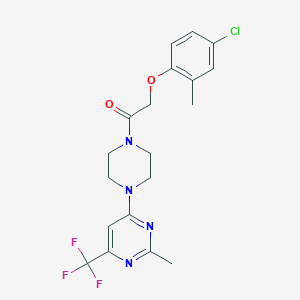
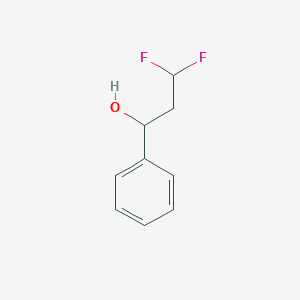
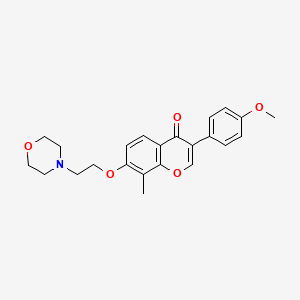
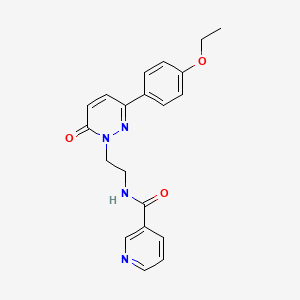
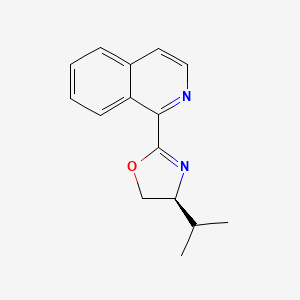
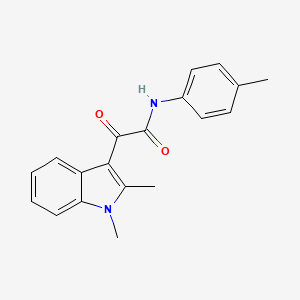
![11-(4-Butoxyphenyl)-4-[(2-chlorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2792888.png)